methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

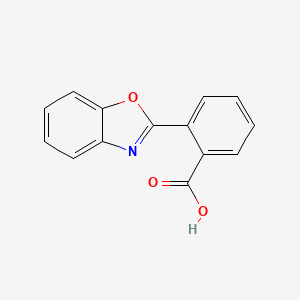

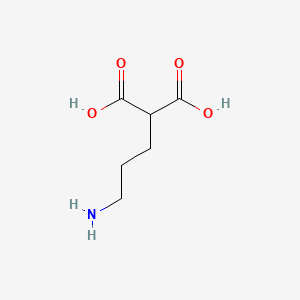

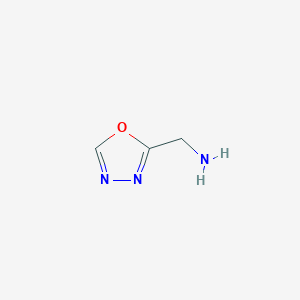

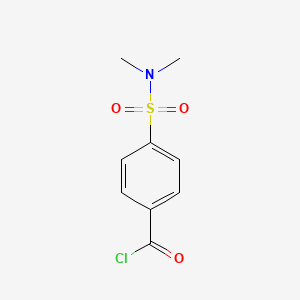

“Methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate” is a chemical compound with the molecular formula C13H15NO4 . It has a molecular weight of 249.26 . This compound is typically available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H13NO4/c1-15-10-5-7-4-9 (12 (14)17-3)13-8 (7)6-11 (10)16-2/h4-6,13H,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.

Physical And Chemical Properties Analysis

This compound has a melting point range of 164-166°C . It is typically stored at room temperature .

Aplicaciones Científicas De Investigación

Methyl 5,6-Dimethoxy-1-methyl-1H-indole-2-carboxylate: A Comprehensive Analysis of Scientific Research Applications:

Pharmaceutical Synthesis

This compound is a valuable precursor in the synthesis of various pharmaceuticals. Its structure is conducive to forming the backbone of several therapeutic agents. For example, indole derivatives are known to be used in the biosynthesis of inhibitors of protein kinases , which are crucial in regulating cellular activities.

Organic Synthesis

In organic chemistry, this compound can be used for metal-free Friedel-Crafts alkylation , a reaction that forms carbon-carbon bonds in aromatic compounds. This is essential for constructing complex organic molecules.

Material Science

The methyl indole carboxylate can serve as a starting material for the preparation of diphenylsulfonium ylides from Martin’s sulfurane . These ylides are useful intermediates in material science for creating polymers and other advanced materials.

Catalysis

It may also find application in cross dehydrogenative coupling reactions , which are pivotal in forming bonds between two different molecules without the need for pre-functionalization, thus streamlining synthetic pathways.

Biomedical Research

Indole derivatives have shown potential in biomedical research, particularly in antitubercular activity against Mycobacterium tuberculosis and Mycobacterium bovis . The specific compound could be investigated for similar bioactivities.

Natural Product Synthesis

The compound is potentially useful in the total synthesis of natural products such as alkaloids. For instance, indole carboxylic acids have been used as reactants for synthesizing renieramycin G analogs , which are part of a class of compounds with anticancer properties.

Agrochemistry

Lastly, indoles are known to be precursors for phytoalexins , which are antimicrobial substances produced by plants. The methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate could be explored for its utility in developing plant protectants or growth regulators.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Mecanismo De Acción

Target of Action

Methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in developing new biologically active compounds . .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various changes that contribute to their biological activity .

Biochemical Pathways

Indole derivatives are known to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Indole derivatives are known to have diverse biological activities, suggesting that they may have a wide range of molecular and cellular effects .

Action Environment

It’s worth noting that the progress of reactions involving similar compounds can depend on the stability of the synthesized derivatives and the reaction environment .

Propiedades

IUPAC Name |

methyl 5,6-dimethoxy-1-methylindole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c1-14-9-7-12(17-3)11(16-2)6-8(9)5-10(14)13(15)18-4/h5-7H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RINMKDRQCGQUQJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC(=C(C=C2C=C1C(=O)OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylate](/img/structure/B1309426.png)